An In-depth Technical Guide to the Chemical Properties of 3,6-Dihydro-4-methyl-2H-pyran
An In-depth Technical Guide to the Chemical Properties of 3,6-Dihydro-4-methyl-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydro-4-methyl-2H-pyran, with the IUPAC name 4-methyl-3,6-dihydro-2H-pyran, is a heterocyclic organic compound belonging to the dihydropyran class.[1] Its chemical structure, characterized by a six-membered ring containing an oxygen atom and a double bond, makes it a versatile synthetic intermediate in organic chemistry and a scaffold of interest in medicinal chemistry. Dihydropyran derivatives have garnered attention for their potential biological activities, including anticancer and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties of 3,6-Dihydro-4-methyl-2H-pyran, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,6-Dihydro-4-methyl-2H-pyran is presented in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-methyl-3,6-dihydro-2H-pyran | [1] |
| CAS Number | 16302-35-5 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Canonical SMILES | CC1=CCOCC1 | [1] |
| InChI | InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3 | [1] |
| InChIKey | PQGPYWUIWWYUGU-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.7 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 7 | [3] |
| Complexity | 84.2 | [1] |
| Boiling Point (Predicted) | Not available | |
| Melting Point (Predicted) | Not available | |
| Density (Predicted) | Not available |
Synthesis and Reactivity
The synthesis of 3,6-dihydropyran derivatives can be achieved through various organic reactions. A general approach involves the chloroalkylation of 3-halo-2-methyl-1-buten-4-ols to form 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans. These intermediates can then be converted regiospecifically to 3,6-dihydropyrans by reaction with magnesium.[2]
The reactivity of the dihydropyran ring allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.
Experimental Protocols
Synthesis of 4-methyl-3,6-dihydro-2H-pyran (Representative Protocol)
Caption: A general workflow for the synthesis of dihydropyran derivatives.
Methodology:
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Chloroalkylation: The starting 3-halo-2-methyl-1-buten-4-ol is reacted with an appropriate aldehyde or ketone in the presence of a chlorinating agent. This step leads to the formation of a 4,5-dihalo-4-methyl-2-substituted tetrahydropyran intermediate.
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Cyclization: The dihalo-tetrahydropyran intermediate is then treated with magnesium metal. This induces a regiospecific elimination reaction, resulting in the formation of the 3,6-dihydropyran ring.
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Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure 3,6-Dihydro-4-methyl-2H-pyran derivative.
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Characterization: The structure and purity of the final product are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Instrumentation: A Bruker or Varian NMR spectrometer operating at a frequency of 75-125 MHz for ¹³C nuclei.
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Sample Preparation: The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
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Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
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4.2.2. Infrared (IR) Spectroscopy
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FTIR: The FTIR spectrum is used to identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
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4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS: This technique is used to separate the components of a mixture and identify them based on their mass-to-charge ratio.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., JEOL JMS-D-300).[1]
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GC Conditions:
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Column: A suitable capillary column (e.g., DB-5).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: An appropriate temperature gradient is used to separate the components.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
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Mass Analyzer: Quadrupole or ion trap.
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Detection: The mass spectrum is recorded over a suitable m/z range.
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Biological Activity and Signaling Pathways
Derivatives of dihydropyran have shown promising biological activities, including anticancer and antimicrobial effects.[2] Some dihydropyran-containing molecules have been found to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[2] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
Caption: A simplified diagram of the mTOR signaling pathway and the potential point of inhibition by dihydropyran derivatives.
The inhibition of the mTOR pathway by dihydropyran derivatives suggests their potential as therapeutic agents in diseases characterized by aberrant cell growth. Further research is needed to elucidate the precise mechanism of action and to explore the structure-activity relationships of these compounds.
Logical Relationships in Drug Discovery
The chemical properties of 3,6-Dihydro-4-methyl-2H-pyran and its derivatives are intrinsically linked to their potential applications in drug development. The following diagram illustrates these relationships.
Caption: The interplay between chemical properties and the drug discovery process for dihydropyran derivatives.
Conclusion
3,6-Dihydro-4-methyl-2H-pyran is a valuable heterocyclic compound with a range of chemical properties that make it an important tool for synthetic chemists and a promising scaffold for medicinal chemists. Its straightforward, albeit varied, synthesis and the potential for diverse functionalization allow for the creation of libraries of derivatives for biological screening. The emerging evidence of the biological activity of dihydropyrans, particularly their potential to modulate key signaling pathways such as mTOR, highlights the importance of further investigation into this class of compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemical properties of 3,6-Dihydro-4-methyl-2H-pyran, which will be instrumental for researchers and professionals working in the fields of chemistry and drug discovery.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans (Journal Article) | OSTI.GOV [osti.gov]
- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
